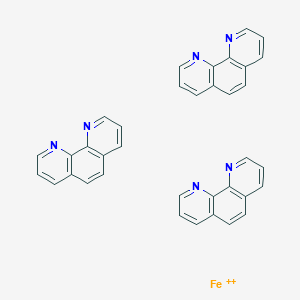
Ferrous phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrous phosphate, also known as Iron (II) Phosphate, is an inorganic chemical compound with the chemical formula Fe3(PO4)2 . It is a grayish-white or bluish-green solid under normal conditions . It has numerous practical applications, particularly in the fields of industry, agriculture, and environmental science .
Synthesis Analysis
Naturally, this compound occurs as the mineral vivianite, often found in a hydrated form . In laboratory settings, it can be synthesized through the reaction of iron (II) salts (such as iron (II) sulfate or iron (II) chloride) with a source of phosphate anions . This typically results in a precipitation reaction due to the insolubility of iron (II) phosphate in water .Molecular Structure Analysis
The molecular structure of this compound consists of the metallic element iron, phosphorus, and oxygen . The molecular weight is approximately 357.4779 g/mol .Chemical Reactions Analysis
This compound can be formed by the reaction of ferrous hydroxide with phosphoric acid . In the presence of water, it can undergo nucleation and crystallization via a transient amorphous precursor phase .Physical And Chemical Properties Analysis
This compound is a grayish white or yellowish powder that is insoluble in water but soluble in strong acids . It exhibits paramagnetic behavior, meaning it is only magnetized in the presence of an external magnetic field, and is demagnetized when the field is removed .Mecanismo De Acción
Safety and Hazards
While iron (II) phosphate is generally considered safe for humans and animals at low exposure levels, it can pose health risks when large amounts are ingested or inhaled . These risks may include irritation to the respiratory tract, skin, and eyes . Hence, it is essential to handle this compound with care, employing proper personal protective equipment .
Direcciones Futuras
The versatile properties of ferrous phosphate are a subject of ongoing research . Studies are being conducted to explore more sustainable and efficient methods for its synthesis . Furthermore, its role in the energy sector, particularly in the development of safer and more efficient lithium-ion batteries, holds considerable potential .
Propiedades
Número CAS |
14940-41-1 |
|---|---|
Fórmula molecular |
FeH3O4P |
Peso molecular |
153.84 g/mol |
Nombre IUPAC |
iron;phosphoric acid |
InChI |
InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
Clave InChI |
RFGNMWINQUUNKG-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2] |
SMILES canónico |
OP(=O)(O)O.[Fe] |
Otros números CAS |
14940-41-1 |
Números CAS relacionados |
50602-84-1 |
Sinónimos |
Fe3(PO4)2.8H2O ferrous phosphate vivianite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




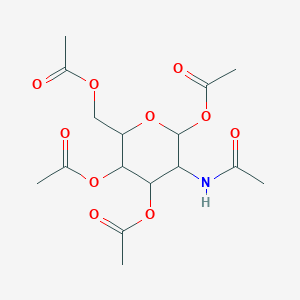


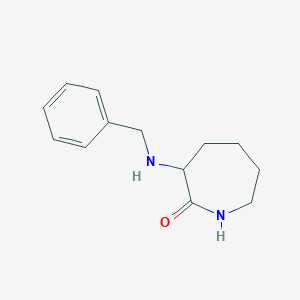

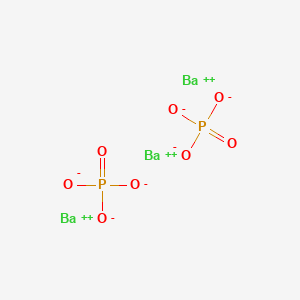
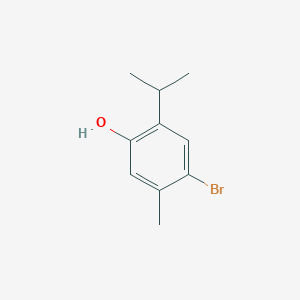

![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)



